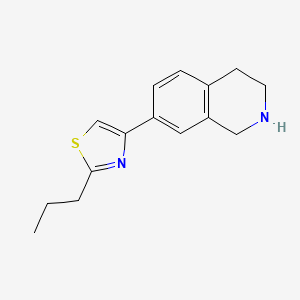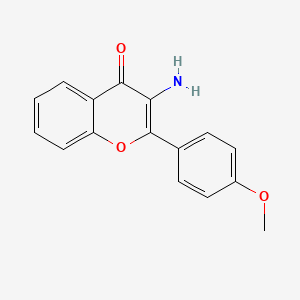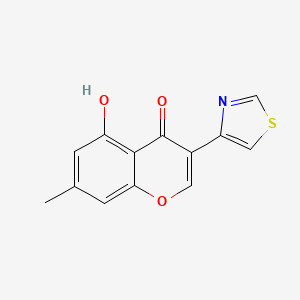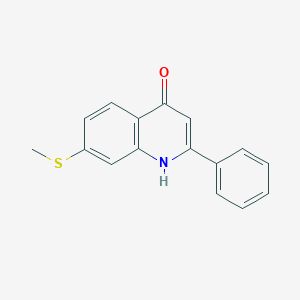![molecular formula C16H12N4 B11855985 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
2-Phenylpyrazolo[1,5-C]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylpyrazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinazoline ring, with a phenyl group attached to the pyrazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine typically involves a multi-step process. One common method includes the reaction of substituted 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones with hydrazine hydrochloride and amidine hydrochlorides under mild conditions. This reaction proceeds via a one-pot two-step process, resulting in the formation of pyrazoloquinazolines in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as shorter reaction times, lower temperatures, and cleaner reactions with minimal by-products. This method involves the use of microwaves to accelerate the reaction between 2-hydrazinobenzoic acid hydrochloride and ethylbenzoylacetate, followed by condensation with appropriate α-cyanoketones .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and various alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
2-Phenylpyrazolo[1,5-C]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits promising anticancer, antiviral, and antimicrobial activities, making it a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-2-amine: This compound exhibits similar biological activities and is used in the development of anti-HIV and antibacterial agents.
Phenylpyrazolo[1,5-A]pyridin-3-yl compounds: These compounds share a similar pyrazole structure and exhibit diverse biological activities.
Uniqueness: 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Propriétés
Formule moléculaire |
C16H12N4 |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2-phenylpyrazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C16H12N4/c17-16-18-13-9-5-4-8-12(13)15-10-14(19-20(15)16)11-6-2-1-3-7-11/h1-10H,(H2,17,18) |
Clé InChI |
WCINJLOQJHXJFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4N=C3N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)




![3-Amino-2-(4-fluorophenyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11855946.png)







